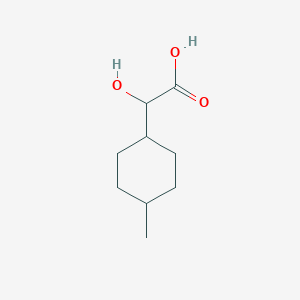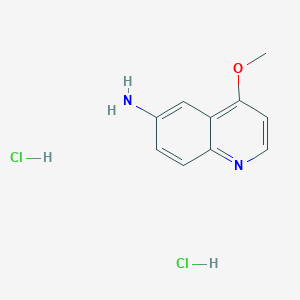
4-(1-Isocyanatoethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Isocyanatoethyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with an isocyanatoethyl group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, and they are known for their diverse chemical reactivity and biological activity. The presence of the isocyanate group in 4-(1-isocyanatoethyl)-1,3-thiazole makes it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isocyanatoethyl)-1,3-thiazole typically involves the reaction of 1,3-thiazole derivatives with isocyanates. One common method is the reaction of 4-(1-hydroxyethyl)-1,3-thiazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(1-isocyanatoethyl)-1,3-thiazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the starting materials can also be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Such as Lewis acids, can be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
4-(1-Isocyanatoethyl)-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mecanismo De Acción
The mechanism of action of 4-(1-isocyanatoethyl)-1,3-thiazole involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable adducts. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Isocyanatoethyl)benzene: Similar in structure but contains a benzene ring instead of a thiazole ring.
1-Isocyanatoethyl-3,5-dimethylbenzene: Contains a dimethylbenzene ring with an isocyanatoethyl group.
Uniqueness
4-(1-Isocyanatoethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the isocyanate group with the thiazole ring allows for diverse applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
4-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(7-3-9)6-2-10-4-8-6/h2,4-5H,1H3 |
Clave InChI |
KEJYEXSBMFTAPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC=N1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


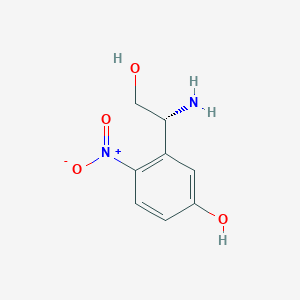
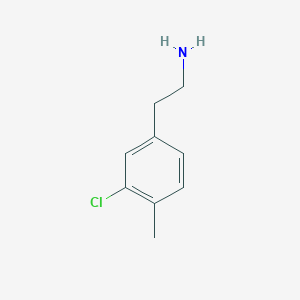
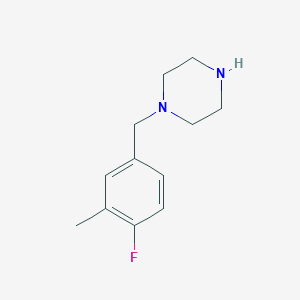
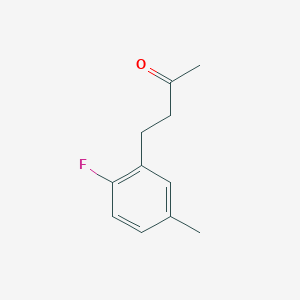
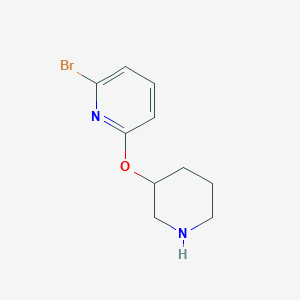
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
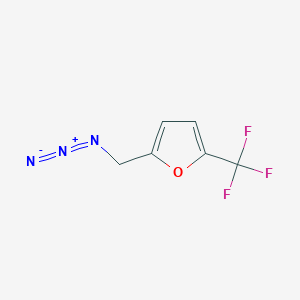
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
